molecular formula C15H17NO3 B11756897 Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B11756897
M. Wt: 259.30 g/mol
InChI Key: DPGJCYDJKRQZPH-UHFFFAOYSA-N
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Description

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 2111106-56-8) is a spirocyclic carbamate derivative characterized by a 6-oxo group on a spiro[3.3]heptane core and a benzyl carbamate substituent at the 2-position. Its molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 259.31 g/mol . The spiro[3.3]heptane scaffold imparts conformational rigidity, which can enhance binding specificity in biological systems.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C15H17NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)

InChI Key

DPGJCYDJKRQZPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

The cornerstone of synthesizing this compound involves the nucleophilic substitution of 6-hydroxyspiro[3.3]heptan-2-amine with benzyl chloroformate. This reaction proceeds via the activation of the amine group, which attacks the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine is employed as a base to neutralize hydrochloric acid (HCl) generated during the reaction, ensuring optimal yield and purity.

Reaction Scheme:

6-Hydroxyspiro[3.3]heptan-2-amine+Benzyl chloroformateEt3NBenzyl (6-oxospiro[3.3]heptan-2-yl)carbamate+HCl\text{6-Hydroxyspiro[3.3]heptan-2-amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours. Post-reaction, the mixture is quenched with water, and the organic layer is extracted, dried, and concentrated.

Patent-Derived Synthesis Protocol

A patent by the European Patent Office (EP3652168B1) elaborates on an industrial-scale synthesis. Key steps include:

  • Reaction Setup : Combine 6-hydroxyspiro[3.3]heptan-2-amine (1.0 equiv) with benzyl chloroformate (1.1 equiv) in DCM.

  • Base Addition : Introduce triethylamine (1.2 equiv) dropwise at 0°C.

  • Work-Up : After stirring at room temperature for 3 hours, filter the mixture and wash the precipitate with ethyl acetate.

  • Purification : Isolate the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

This method reports a yield of 78–82% and emphasizes reproducibility for large-scale batches.

Optimization of Reaction Parameters

Role of Bases

Triethylamine remains the preferred base due to its efficacy in neutralizing HCl without forming stable byproducts. Alternative bases like pyridine or N,N-diisopropylethylamine (DIPEA) have been tested but show no significant yield improvement.

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938298
THF7.527595
Acetonitrile37.56892

Polar aprotic solvents like DCM enhance reaction kinetics by stabilizing the intermediate carbamic acid chloride. THF offers moderate yields but requires longer reaction times.

Temperature and Time

  • Low Temperature (0–5°C) : Minimizes side reactions (e.g., over-carbamoylation) but extends reaction time to 6–8 hours.

  • Room Temperature (20–25°C) : Optimal balance, achieving >80% yield within 3 hours.

Industrial-Scale Production

Batch Process Design

Industrial synthesis employs jacketed reactors with temperature-controlled stirring. Key modifications include:

  • Continuous HCl Removal : Use of scrubbers to eliminate gaseous HCl, preventing equipment corrosion.

  • Automated Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Cost Analysis

ComponentCost per kg (USD)
Benzyl chloroformate120
6-Hydroxyspiro[3.3]heptan-2-amine450
Triethylamine90

Despite the high cost of the spirocyclic amine, the process remains economically viable for pharmaceutical applications.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) achieves >98% purity.

  • Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystalline isolation (yield: 70–75%).

Spectroscopic Data

TechniqueData
IR (cm⁻¹) 3320 (N-H stretch), 1705 (C=O), 1250 (C-O-C)
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂), 4.65 (br s, 1H, NH), 3.82–3.75 (m, 2H, spirolinkage)
MS (ESI+) m/z 261.32 [M+H]⁺

Quality Control Metrics

Purity Standards

ImpurityAllowable Limit (ppm)
Residual solvents<500
Heavy metals<10
Unreacted amine<0.1

Stability Testing

  • Storage : Stable for 24 months at −20°C under nitrogen.

  • Degradation : Hydrolysis to 6-hydroxyspiro[3.3]heptan-2-amine occurs at >40°C in humid conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic Carbamates

tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 1118786-86-9)
  • Structure : Differs by replacing the benzyl group with a tert-butyl carbamate.
  • Molecular Weight : 225.14 g/mol (lighter than the benzyl analog due to the tert-butyl group) .
  • Applications : A common intermediate in peptide synthesis; the tert-butyl group offers steric protection for amines during solid-phase synthesis.
  • Synthetic Accessibility : Commercially available (e.g., BLDpharm catalog: BD235224), highlighting its utility as a building block .
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1447942-35-9)
  • Structure : Replaces the carbamate with a carboxylate ester.
  • Molecular Weight : 244.29 g/mol .

Non-Spiro Carbamates with Cyclic Moieties

Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28 in )
  • Structure : Features a 3-chlorophenyl group and methyl substitution.
  • Biological Activity : Exhibits high selectivity for acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.08 µM), outperforming galanthamine, a reference inhibitor .
  • Key Difference : The absence of a spiro system reduces conformational restraint but enhances electronic interactions with the chlorophenyl group.
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5)
  • Structure: Contains a pyrrolidinone ring instead of a spiro system.
  • Applications: Used in peptidomimetic drug design; the pyrrolidinone ring mimics peptide bonds .

Carbamates with Alternative Cyclic Frameworks

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (CAS: 130369-09-4)
  • Structure : Cyclobutane ring with a 3-oxo group and methyl carbamate.
  • Molecular Weight : 199.25 g/mol .
  • Comparison : Smaller ring size (cyclobutane vs. spiro[3.3]heptane) increases ring strain but may improve metabolic stability.
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS: 147269-67-8)
  • Structure: Aromatic dihydropyridinone core.
  • Properties : The conjugated system allows for π-π stacking interactions, useful in kinase inhibitor design .

Reaction Kinetics

Compound Type Conventional Time (h) Ultrasound Time (h) Yield Increase (%)
Azetidin-2-yl carbamates 6–8 2–2.2 15–20

Biological Activity

Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a spirocyclic structure that combines a benzyl group with a carbamate moiety attached to a spiro[3.3]heptane framework. The molecular formula is C15H17NO3C_{15}H_{17}NO_3, with a molecular weight of approximately 261.32 g/mol. This unique structure allows for specific interactions with biological targets, such as enzymes and receptors, which may modulate their activity .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 6-hydroxyspiro[3.3]heptan-2-amine in the presence of a base like triethylamine. This method not only neutralizes hydrochloric acid produced during the reaction but also optimizes yield and purity .

Biological Activity

Research indicates that this compound may interact with various biomolecules, potentially leading to diverse biological effects:

  • Enzyme Modulation : The compound's ability to fit into specific binding sites on enzymes suggests it may inhibit or enhance enzymatic activity, which is crucial for metabolic processes.
  • Receptor Interaction : Its binding affinity to receptors could influence signaling pathways, making it a candidate for drug development targeting various diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its spirocyclic structure allows it to form stable interactions with proteins, potentially affecting their conformation and function . Ongoing studies aim to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
  • Binding Affinity Tests : Research has shown that this compound exhibits significant binding affinity to certain receptors, suggesting its role in influencing receptor-mediated signaling .

Applications

Given its unique properties and biological activities, this compound holds promise in several applications:

  • Medicinal Chemistry : The compound is being investigated as a lead for developing new drugs targeting metabolic disorders and other diseases.
  • Materials Science : Its chemical properties may also lend themselves to applications in materials science, although this area requires further exploration .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamateC15H17NO3C_{15}H_{17}NO_3Similar spirocyclic structure; different biological activities
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamateC15H23NO3C_{15}H_{23}NO_3Contains tert-butyl group; used in similar applications
Benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-yl)carbamateC15H19NO4C_{15}H_{19}NO_4Features an amino group; potential for different biological activity

Q & A

Q. What are the established synthetic routes for Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling the spiro[3.3]heptan-6-one core with a benzyl carbamate group. Key steps include:

Core Preparation : Generate the 6-oxospiro[3.3]heptan-2-amine intermediate via cycloaddition or ring-opening reactions.

Carbamate Formation : React the amine with benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF) to form the carbamate linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.
Similar protocols are validated for tert-butyl analogs (CAS 1118786-86-9), where tert-butyl carbamate derivatives are synthesized via analogous coupling .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) confirm the spirocyclic core and carbamate group. Key signals include the benzyl CH2_2 (δ ~4.8–5.2 ppm) and carbonyl carbons (δ ~155–160 ppm) .
  • X-ray Crystallography : For structural validation, use SHELX programs (e.g., SHELXL for refinement). Twin refinement may be required if crystallographic data shows pseudosymmetry .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (theoretical for C14_{14}H15_{15}NO3_3: 245.32 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, especially if the spirocyclic core introduces pseudomerohedral twinning.
  • Disorder Modeling : For flexible benzyl groups, split atoms or apply restraints (e.g., SIMU/ISOR) to stabilize refinement.
  • Validation Tools : Cross-check with PLATON’s ADDSYM or checkCIF to detect overlooked symmetry .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this carbamate in enzyme inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace benzyl with substituted aryl groups) and test cholinesterase inhibition using Ellman’s assay.
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with acetylcholinesterase (AChE) active sites.
  • Data Analysis : Compare IC50_{50} values and correlate with electronic (Hammett σ) or steric (Taft Es_s) parameters. For example, chlorinated analogs (e.g., 3-chlorophenyl derivatives) show enhanced activity due to hydrophobic interactions .

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for enzyme batch variability.
  • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates. For IC50_{50} variations >10%, re-evaluate purity via HPLC (C18 column, acetonitrile/water gradient) .

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